5-hydroxy-2,8,8-trimethyl-7-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-6H,7H-pyrano[3,2-g]chromen-4-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sec-O-Glucosylhamaudol involves several key steps. One of the notable methods includes the Ca(OH)₂-catalyzed regioselective construction of a 6/6/6 tricyclic skeleton through an aldol reaction/annulation of phenolic enolate with 3-methyl-2-butenal . The construction of chiral centers at the 3’ position is achieved using Jacobsen’s asymmetric epoxidation reaction . This method provides a concise and rapid approach to synthesize sec-O-Glucosylhamaudol in a linear 8-step process with a 15% overall yield .
Industrial Production Methods
Industrial production methods for sec-O-Glucosylhamaudol are not extensively documented. the extraction from natural sources, such as the roots of Saposhnikovia divaricata, remains a primary method . The process involves crushing the roots, followed by extraction using solvents like ethanol or methanol .
Chemical Reactions Analysis
Types of Reactions
Sec-O-Glucosylhamaudol undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions
Oxidation: Common oxidizing agents like hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄) can be used.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) are employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃).
Major Products Formed
The major products formed from these reactions include various derivatives of sec-O-Glucosylhamaudol, which retain the core structure but exhibit different functional groups .
Scientific Research Applications
Sec-O-Glucosylhamaudol has a wide range of scientific research applications:
Mechanism of Action
Sec-O-Glucosylhamaudol exerts its effects primarily through the modulation of the μ-opioid receptor and the inhibition of p38 Mitogen-Activated Protein Kinase (MAPK) signaling . It also inhibits the activation of NF-κB and MAPKs pathways, which are crucial in the inflammatory response . The compound’s anti-inflammatory and analgesic effects are attributed to these molecular interactions .
Comparison with Similar Compounds
Sec-O-Glucosylhamaudol is unique due to its specific structure and biological activities. Similar compounds include:
Prim-O-glucosylcimifugin: Another chromone derivative with anti-inflammatory properties.
Cimifugin: Known for its anti-inflammatory and analgesic effects.
11-Hydroxy-sec-O-glucosylhamaudol: A derivative with additional hydroxyl groups, enhancing its antioxidant activity.
These compounds share similar biological activities but differ in their specific molecular structures and the extent of their effects .
Properties
Molecular Formula |
C21H26O10 |
---|---|
Molecular Weight |
438.4 g/mol |
IUPAC Name |
5-hydroxy-2,2,8-trimethyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydropyrano[3,2-g]chromen-6-one |
InChI |
InChI=1S/C21H26O10/c1-8-4-10(23)15-12(28-8)6-11-9(16(15)24)5-14(21(2,3)31-11)30-20-19(27)18(26)17(25)13(7-22)29-20/h4,6,13-14,17-20,22,24-27H,5,7H2,1-3H3 |
InChI Key |
QVUPQEXKTXSMKX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C2=C(C3=C(C=C2O1)OC(C(C3)OC4C(C(C(C(O4)CO)O)O)O)(C)C)O |
Origin of Product |
United States |
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